![molecular formula C16H18N4OS B2458661 N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide CAS No. 1211091-32-5](/img/structure/B2458661.png)
N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified by researchers at the University of Cambridge and has since gained attention for its potential use in cancer treatment.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide binds to the DNA template strand of the RNA polymerase I transcription complex, preventing the recruitment of the transcription factor UBF and subsequent initiation of transcription. This leads to decreased ribosome biogenesis and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on ribosome biogenesis and cell death, N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has also been shown to induce DNA damage and activate the p53 pathway in cancer cells. These effects may contribute to its anti-cancer activity.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is its selectivity for RNA polymerase I transcription, which minimizes off-target effects. However, its mechanism of action may also limit its efficacy in cancers with low levels of ribosome biogenesis. Additionally, its potential toxicity to normal cells and tissues must be carefully evaluated in preclinical studies.
Future Directions
1. Combination therapy: N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide may be combined with other cancer treatments such as chemotherapy or immunotherapy to enhance its anti-cancer activity.
2. Biomarker identification: Biomarkers for N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide sensitivity/resistance may be identified to better select patients for treatment.
3. Drug delivery: Novel drug delivery systems may be developed to improve the pharmacokinetics and tissue distribution of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide in cancer patients.
In conclusion, N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide is a promising small molecule inhibitor of RNA polymerase I transcription with potential applications in cancer treatment. Further research is needed to fully understand its mechanism of action, identify biomarkers for treatment response, and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide involves the reaction of 2-methyl-1,3-benzothiazol-6-amine with 1-cyanocyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to form the final product.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide has been shown to selectively inhibit RNA polymerase I transcription, leading to decreased ribosome biogenesis and subsequent cell death in cancer cells. This mechanism of action makes it a promising candidate for cancer treatment, particularly in cancers with high levels of ribosome biogenesis such as multiple myeloma and neuroblastoma.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[(2-methyl-1,3-benzothiazol-6-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c1-11-19-13-5-4-12(8-14(13)22-11)18-9-15(21)20-16(10-17)6-2-3-7-16/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZSPJCPDSBCJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NCC(=O)NC3(CCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.